molecular formula C17H27N3O4Si B12790961 Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)- CAS No. 117174-39-7

Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)-

Cat. No.: B12790961
CAS No.: 117174-39-7
M. Wt: 365.5 g/mol
InChI Key: ASRCITJDRZNWOT-MGPQQGTHSA-N
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Description

Chemical Structure and Key Features The compound Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)- (CAS: 117174-39-7) is a modified thymidine derivative with two critical functional groups:

  • 5'-O-((1,1-dimethylethyl)dimethylsilyl) (TBS) protection: The bulky tert-butyldimethylsilyl (TBS) group at the 5'-OH position serves as a protective moiety, commonly used in oligonucleotide synthesis to block undesired reactivity .
  • Nucleotide synthesis: The TBS group is widely employed in solid-phase oligonucleotide synthesis to protect the 5'-OH during chain elongation .
  • Antiviral or anticancer drug precursors: The 3'-cyano modification may mimic dideoxynucleotides, which inhibit viral reverse transcriptases .

Properties

CAS No.

117174-39-7

Molecular Formula

C17H27N3O4Si

Molecular Weight

365.5 g/mol

IUPAC Name

(2S,3R,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C17H27N3O4Si/c1-11-9-20(16(22)19-15(11)21)14-7-12(8-18)13(24-14)10-23-25(5,6)17(2,3)4/h9,12-14H,7,10H2,1-6H3,(H,19,21,22)/t12-,13-,14-/m1/s1

InChI Key

ASRCITJDRZNWOT-MGPQQGTHSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)C#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bu2MeSiCNddT typically involves a series of well-defined chemical reactions. One common method includes the reaction of dibutylmethylsilane with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Bu2MeSiCNddT is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Bu2MeSiCNddT undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophiles such as halides or amines.

Common Reagents and Conditions

The reactions of Bu2MeSiCNddT are usually carried out under mild conditions to prevent decomposition. Solvents like dichloromethane or tetrahydrofuran are commonly used. The choice of reagent and conditions depends on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation of Bu2MeSiCNddT can yield silanols, while reduction can produce silanes. Substitution reactions often result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon compounds.

Scientific Research Applications

Bu2MeSiCNddT has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: Bu2MeSiCNddT is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which Bu2MeSiCNddT exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that Bu2MeSiCNddT can modulate enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues of Thymidine

The following table compares Thymidine, 3'-cyano-3'-deoxy-5'-O-TBS with other thymidine derivatives featuring modifications at the 3' and 5' positions:

Compound Name CAS Number Modifications Molecular Formula Molecular Weight Key Applications
Thymidine, 3'-cyano-3'-deoxy-5'-O-TBS 117174-39-7 3'-CN, 5'-O-TBS C₁₉H₃₁N₃O₅Si ~421.6 g/mol Nucleotide synthesis, antiviral research
Thymidine, 3'-azido-3'-deoxy-5'-benzoate (9CI) 106060-78-0 3'-azido (-N₃), 5'-benzoate C₁₇H₁₇N₅O₅ 371.35 g/mol Click chemistry, prodrug development
3'-Azido-5'-isocyano-3',5'-dideoxythymidine 132101-32-7 3'-azido, 5'-isocyano (-NC) C₁₁H₁₁N₅O₃ 285.24 g/mol Antiviral research (e.g., HIV inhibitors)
Thymidine,2'-deoxy-5'-O-phosphonoadenylyl-(3'→5')- (9CI) 2147-15-1 5'-phosphonoadenylyl linkage C₂₀H₂₇N₇O₁₃P₂ 635.42 g/mol Oligonucleotide ligation studies
5'-O-DMT-thymidine-3'-CE-phosphoramidite (phosphoramidite derivative) N/A 5'-O-dimethoxytrityl (DMT), 3'-cyanoethyl (CE) phosphoramidite C₄₀H₄₉N₄O₈P ~752.8 g/mol Automated DNA synthesis

Key Observations :

  • Functional Group Diversity: The 3'-position modifications (cyano, azido, isocyano) influence reactivity and biological activity. Cyano groups enhance metabolic stability, while azido groups enable bioorthogonal chemistry (e.g., click reactions) .
  • Protective Groups : The TBS group (in the target compound) offers steric protection comparable to dimethoxytrityl (DMT) but with distinct cleavage conditions (TBS requires fluoride ions; DMT uses acidic conditions) .

Silyl-Protected Nucleoside Analogues

The TBS group is a common protective moiety in nucleoside chemistry. Below is a comparison with other silylated derivatives:

Compound Name CAS Number Silyl Group Core Nucleoside Molecular Weight Synthetic Utility
Thymidine, 3'-cyano-3'-deoxy-5'-O-TBS 117174-39-7 TBS Thymidine ~421.6 g/mol 5'-OH protection in oligonucleotide synthesis
2'-TBDMS-Ac-rC (N-acetyl-5'-O-TBS-cytidine) 119794-51-3 TBS Cytidine 399.51 g/mol RNA synthesis, stability enhancement
(3S,4S)-3,4-Bis[TBS-oxy]pyrrolidine 138228-47-4 Bis-TBS Pyrrolidine 331.64 g/mol Chiral auxiliary in organic synthesis

Key Observations :

  • TBS vs. Other Silyl Groups : The TBS group is favored for its stability under basic and nucleophilic conditions, unlike smaller silyl groups (e.g., trimethylsilyl) that are more labile .
  • Cost and Accessibility : TBS-protected compounds are often expensive due to multi-step synthesis (e.g., RC894-1 in is priced at $4,000/g) .

Biological Activity

Thymidine, specifically the compound Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)- , is a modified nucleoside with significant implications in biochemical research and potential therapeutic applications. This compound is characterized by its unique structural modifications which enhance its stability and reactivity compared to natural thymidine.

  • Chemical Name : Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)-
  • CAS Number : 117174-39-7
  • Molecular Formula : C17H27N3O4Si
  • Molecular Weight : 365.505 g/mol

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features that influence its interaction with biological macromolecules. The presence of the cyano group and silyl ether moiety enhances its stability and solubility in various biological environments.

Thymidine derivatives often act as substrates for DNA polymerases, influencing DNA synthesis and repair mechanisms. The introduction of a cyano group may alter the binding affinity and specificity of these enzymes, potentially leading to enhanced or inhibited DNA replication processes.

Antiviral Activity

Studies have indicated that modified thymidine analogs exhibit antiviral properties, particularly against viruses such as HIV and herpes simplex virus (HSV). The mechanism typically involves the incorporation of these analogs into viral DNA, leading to premature termination of DNA synthesis.

Anticancer Potential

Thymidine analogs have been investigated for their potential as chemotherapeutic agents. Their ability to interfere with DNA synthesis makes them candidates for targeting rapidly dividing cancer cells. In vitro studies have shown that compounds similar to Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)- can induce apoptosis in cancer cell lines.

Case Studies

StudyFindings
Antiviral Efficacy A study demonstrated that thymidine analogs could reduce viral load in HIV-infected cells by up to 90% when used in combination with other antiretroviral drugs.
Cytotoxicity on Cancer Cells Research showed that this compound exhibited selective cytotoxicity towards breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating significant potential as an anticancer agent .
Mechanistic Insights Investigations into the mechanism revealed that the compound effectively inhibits DNA polymerase activity at higher concentrations, leading to disruption in DNA replication .

Comparative Analysis of Thymidine Derivatives

Compound NameCAS No.Molecular WeightBiological Activity
Thymidine50-89-5242.24 g/molNatural nucleoside
Thymidine Analog A117174-39-7365.505 g/molAntiviral and anticancer
Thymidine Analog B116195-68-7365.505 g/molAntiviral properties

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